
Mercury(1+), bromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercury(1+), bromo- is a chemical compound consisting of a mercury ion in the +1 oxidation state bonded to a bromine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Mercury(1+), bromo- can be synthesized through several methods. One common approach involves the reaction of mercury(II) oxide with bromine in the presence of a suitable solvent such as carbon tetrachloride. The reaction proceeds under reflux conditions, and the product is isolated by filtration and distillation .
Industrial Production Methods
Industrial production of Mercury(1+), bromo- typically involves large-scale reactions using similar methods as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Mercury(1+), bromo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of mercury.
Reduction: It can be reduced to elemental mercury.
Substitution: Mercury(1+), bromo- can participate in substitution reactions where the bromine atom is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like sodium borohydride or zinc in acidic conditions.
Substitution: Halide exchange reactions using other halogen sources like chlorine or iodine.
Major Products Formed
Oxidation: Higher oxidation state mercury compounds.
Reduction: Elemental mercury.
Substitution: Mercury compounds with different halides.
Applications De Recherche Scientifique
Mercury(1+), bromo- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic applications and toxicity studies.
Industry: Utilized in the production of other mercury compounds and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism by which Mercury(1+), bromo- exerts its effects involves its interaction with molecular targets such as enzymes and cellular components. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. The pathways involved include oxidative stress and disruption of cellular homeostasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mercury(II) bromide: Contains mercury in the +2 oxidation state.
Mercury(I) chloride: Similar structure but with chloride instead of bromine.
Mercury(II) chloride: Another mercury compound with a different oxidation state and halide.
Uniqueness
Mercury(1+), bromo- is unique due to its specific oxidation state and the presence of bromine, which imparts distinct chemical properties and reactivity compared to other mercury compounds .
Propriétés
Numéro CAS |
12313-86-9 |
|---|---|
Formule moléculaire |
BrHg+ |
Poids moléculaire |
280.50 g/mol |
Nom IUPAC |
bromomercury(1+) |
InChI |
InChI=1S/BrH.Hg/h1H;/q;+2/p-1 |
Clé InChI |
YVBROGLPRDAOEA-UHFFFAOYSA-M |
SMILES canonique |
Br[Hg+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



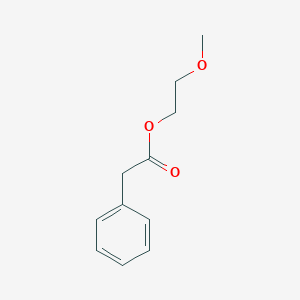
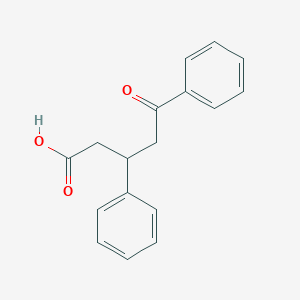
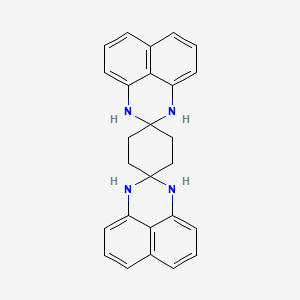
![2-Methyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14725897.png)
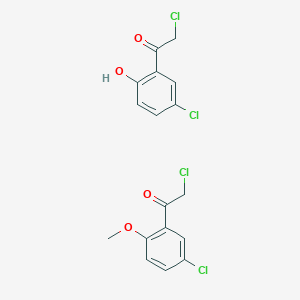
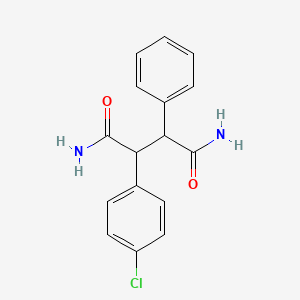

![formic acid;(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14725919.png)
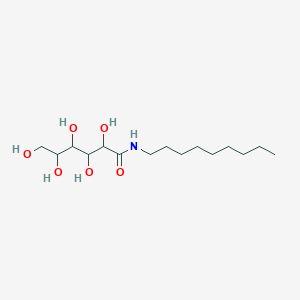
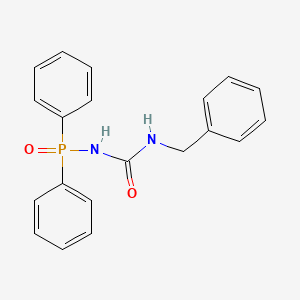
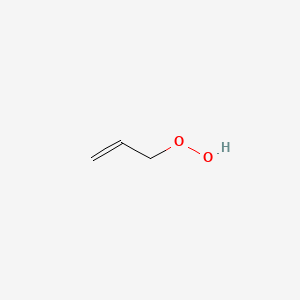
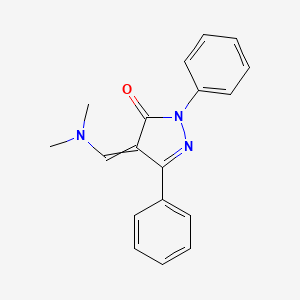
![4,4'-[2-(Pyridin-2-yl)ethene-1,1-diyl]dianiline](/img/structure/B14725946.png)
